
1-methyl-5-nitro-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
1-methyl-5-nitro-1H-indole-2-carboxylic acid, also known as MNIC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNIC is a heterocyclic organic compound that contains a nitro group and a carboxylic acid group. It has a molecular formula of C10H7N2O4 and a molecular weight of 225.17 g/mol.
Applications De Recherche Scientifique
Medicine: Antiviral and Anticancer Applications
1-Methyl-5-nitro-1H-indole-2-carboxylic acid, like many indole derivatives, shows promise in medicinal applications due to its biological activity. Indole compounds have been studied for their antiviral properties, with some derivatives showing inhibitory activity against influenza A and other viruses . Additionally, the indole nucleus is a common feature in many synthetic drug molecules, including those with anticancer potential. The compound’s ability to bind with high affinity to multiple receptors makes it a valuable candidate for developing new therapeutic agents .
Agriculture: Plant Growth Regulation
In agriculture, indole derivatives are known for their role in plant growth and development. Indole-3-acetic acid, for example, is a plant hormone produced by the degradation of tryptophan and plays a crucial role in plant growth. While specific applications of 1-methyl-5-nitro-1H-indole-2-carboxylic acid in agriculture are not well-documented, the general class of indole compounds is significant in this field .
Material Science: Synthesis of Novel Materials
The indole ring system is integral to the synthesis of various materials. Its incorporation into different compounds can lead to the development of new materials with unique properties. The chemical structure of 1-methyl-5-nitro-1H-indole-2-carboxylic acid could potentially be utilized in creating novel materials for industrial applications .
Environmental Science: Ecotoxicology Studies
Indole derivatives can be used in environmental science to study the impact of chemicals on ecosystems. Their diverse biological activities make them suitable for ecotoxicology studies to understand the potential risks and effects of chemical exposure in the environment .
Biochemistry: Enzyme Inhibition
In biochemistry, indole derivatives are explored for their role as enzyme inhibitors. They can influence various biochemical pathways and are valuable tools for studying enzyme functions and mechanisms. The specific biochemical applications of 1-methyl-5-nitro-1H-indole-2-carboxylic acid would require further research to elucidate .
Pharmacology: Drug Development
The pharmacological potential of indole derivatives is vast, with applications ranging from antibacterial to antifungal, and more. The structural features of 1-methyl-5-nitro-1H-indole-2-carboxylic acid may contribute to the development of new drugs, particularly in the design of molecules with improved efficacy and reduced side effects .
Analytical Chemistry: Chromatography and Spectroscopy
Indole derivatives can serve as standards or reagents in analytical chemistry techniques such as chromatography and spectroscopy. Their distinct chemical properties allow for their use in the qualitative and quantitative analysis of various substances .
Chemical Engineering: Process Optimization
In chemical engineering, indole derivatives can be involved in process optimization, catalysis, and the development of synthetic pathways for industrial-scale chemical production. The properties of 1-methyl-5-nitro-1H-indole-2-carboxylic acid could be harnessed to improve the efficiency and sustainability of chemical processes .
Propriétés
IUPAC Name |
1-methyl-5-nitroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-11-8-3-2-7(12(15)16)4-6(8)5-9(11)10(13)14/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQPCRXWJLFPLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499760 | |
| Record name | 1-Methyl-5-nitro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-nitro-1H-indole-2-carboxylic acid | |
CAS RN |
71056-94-5 | |
| Record name | 1-Methyl-5-nitro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-5-nitro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


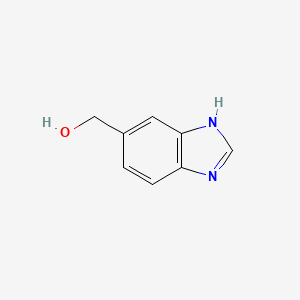
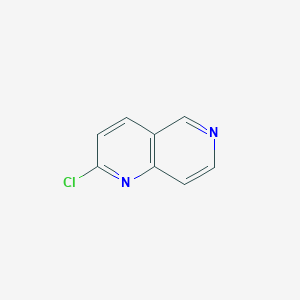
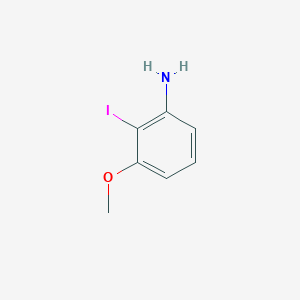
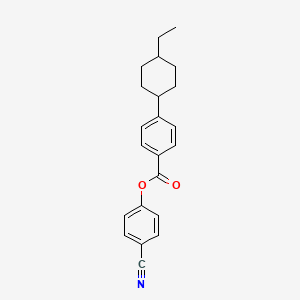

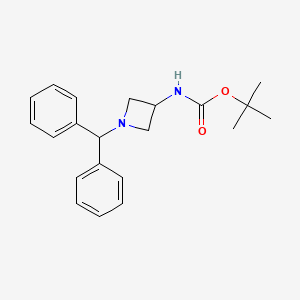

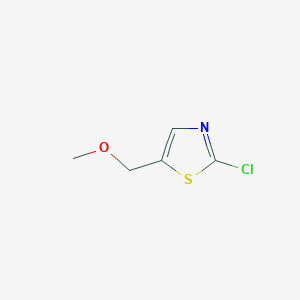
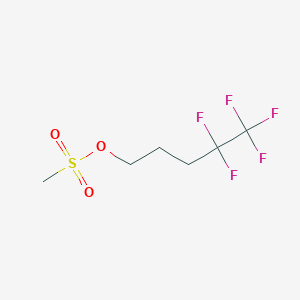
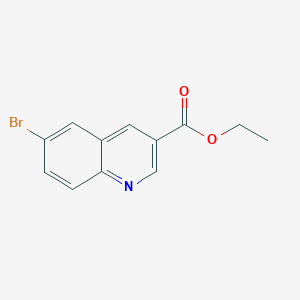
![3-[(4-Aminobutyl)amino]propanenitrile](/img/structure/B1590066.png)

